molecular formula C11H15ClN2O2 B12998822 5-Chloro-6-(diethylamino)-2-methylnicotinic acid

5-Chloro-6-(diethylamino)-2-methylnicotinic acid

Cat. No.: B12998822
M. Wt: 242.70 g/mol
InChI Key: IBLABGYRAFTESD-UHFFFAOYSA-N
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Description

5-Chloro-6-(diethylamino)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a diethylamino group at the 6th position, and a methyl group at the 2nd position of the nicotinic acid structure. Nicotinic acid derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(diethylamino)-2-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methylnicotinic acid, undergoes nitration to introduce a nitro group at the 5th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is converted to a chloro group through a chlorination reaction using reagents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(diethylamino)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the chloro group to an amino group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted nicotinic acid derivatives.

Scientific Research Applications

5-Chloro-6-(diethylamino)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(diethylamino)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at nicotinic acid receptors, modulating various physiological processes. It can also inhibit specific enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylnicotinic acid: Lacks the diethylamino group, resulting in different biological activities.

    5-Chloro-2-methylnicotinic acid: Lacks the diethylamino group at the 6th position.

    6-(Diethylamino)-2-methylnicotinic acid: Lacks the chloro group at the 5th position.

Uniqueness

5-Chloro-6-(diethylamino)-2-methylnicotinic acid is unique due to the presence of both the chloro and diethylamino groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

5-chloro-6-(diethylamino)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15ClN2O2/c1-4-14(5-2)10-9(12)6-8(11(15)16)7(3)13-10/h6H,4-5H2,1-3H3,(H,15,16)

InChI Key

IBLABGYRAFTESD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=N1)C)C(=O)O)Cl

Origin of Product

United States

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